FAM-11-dCTP, 6-isomer
Description
Overview of Deoxycytidine Triphosphate Analogues in Nucleic Acid Research
Deoxycytidine triphosphate (dCTP) is one of the four essential building blocks used in the synthesis of DNA. In molecular biology, researchers often utilize analogues of these natural nucleotides to probe, modify, or synthesize nucleic acids for a wide range of applications. mdpi.com Deoxycytidine triphosphate analogues are synthetic molecules that mimic the structure of natural dCTP but contain specific modifications to their base, sugar, or phosphate (B84403) components. These modifications allow the analogues to be incorporated into DNA strands by various DNA and RNA polymerases during enzymatic synthesis processes. oup.com
The ability to introduce these modified nucleotides into DNA is crucial for numerous analytical and diagnostic techniques. oup.com For instance, some analogues are designed to terminate DNA chain elongation, a principle fundamental to certain DNA sequencing methods. Others carry modifications that introduce new chemical functionalities into the DNA strand. oup.com These functionalized DNA molecules can then be used for a variety of downstream applications in diagnostics, biosensing, and bioanalysis. oup.com The development of dCTP analogues that are efficiently recognized and incorporated by enzymes like phi29 DNA polymerase has expanded the toolkit for isothermal amplification and the creation of functionalized DNA. oup.com Researchers have successfully synthesized and utilized various N4-acyl-2'-deoxycytidine-5'-triphosphates, demonstrating that even with modifications to the heterocyclic base, these analogues can serve as effective substrates for polymerases. oup.com
Significance of Fluorescent Labeling in Biomolecular Studies
Fluorescent labeling is a cornerstone of modern biomolecular research, providing a highly sensitive and versatile method for detecting and visualizing nucleic acids and other biomolecules. nih.gov By covalently attaching a fluorescent dye, or fluorophore, to a nucleotide, researchers can create probes that emit light upon excitation at a specific wavelength. This fluorescence acts as a signal that can be detected to track, quantify, or identify the labeled molecule. nih.gov Fluorescently labeled nucleotides, such as derivatives of dCTP, are indispensable tools in a multitude of molecular biology applications. thermofisher.com
The incorporation of these fluorescent analogues into DNA by polymerases enables the direct labeling of nucleic acids during synthesis. This method is employed in numerous widely used techniques, including:
DNA Sequencing: Fluorescent labels are fundamental to automated Sanger sequencing and next-generation sequencing technologies, where each of the four nucleotides is tagged with a different colored dye.
Polymerase Chain Reaction (PCR): Real-time quantitative PCR (qPCR) often uses fluorescently labeled probes to monitor the amplification of DNA in real-time. nih.govbiosyn.com
Fluorescence In Situ Hybridization (FISH): Labeled nucleic acid probes are used to visualize specific DNA sequences within chromosomes or cells, aiding in cytogenetics and diagnostics. nih.govthermofisher.comjournalcjast.com
Microarray Analysis: Fluorescently labeled cDNA is hybridized to microarrays to measure gene expression levels across thousands of genes simultaneously. nih.govthermofisher.com
The high sensitivity of fluorescence detection allows for the analysis of minute quantities of biological material, and the availability of a wide spectrum of fluorophores enables multicolor experiments where multiple targets can be visualized concurrently. nih.govthermofisher.com
Historical Context of Fluorescein-Based Nucleotide Probes
The use of fluorescent analogues to study nucleic acids dates back over half a century. nih.gov A seminal 1969 study by Stryer on emissive compounds like 2-aminopurine (B61359) demonstrated that fluorescent analogues could be used to investigate the conformation and interactions of nucleic acids. nih.gov This early work paved the way for the development of a broad array of fluorescent nucleobases. nih.gov Since natural nucleobases are essentially non-fluorescent, significant chemical modifications were required to create analogues with useful fluorescence properties that could still participate in biological processes like base pairing and enzymatic incorporation. nih.gov
Among the various classes of dyes, fluorescein (B123965) and its derivatives have become particularly prominent. Carboxyfluorescein, commonly known as FAM, is a widely used water-soluble fluorescent dye noted for its bright green emission and high quantum yield. biosyn.comresearchgate.net The development of methods to chemically link FAM to nucleotides was a critical step. An important innovation was the introduction of a linker arm, a flexible chain of atoms, to separate the bulky dye from the nucleotide. thermofisher.com This spacer reduces steric hindrance, allowing DNA polymerases to more efficiently incorporate the labeled nucleotide into a growing DNA strand. thermofisher.comlumiprobe.com
The 6-isomer of carboxyfluorescein (6-FAM) is frequently used for labeling oligonucleotides and is a common reporter moiety in techniques like real-time PCR. biosyn.com The creation of conjugates like FAM-11-dCTP, 6-isomer, where a 6-FAM dye is attached to dCTP via an 11-carbon atom linker, represents the refinement of these early concepts. lumiprobe.comruixibiotech.com This specific linker length is considered optimal for efficient enzymatic incorporation, making such compounds robust tools for a wide range of applications, including FISH, microarrays, and various blotting techniques. lumiprobe.comruixibiotech.com
Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound | ruixibiotech.com |
| Synonym | 6-fluorescein (FAM) derivative of deoxycytidine triphosphate | lumiprobe.comxinyanbm.com |
| Fluorophore | 6-Carboxyfluorescein (B556484) (6-FAM) | biosyn.com |
| Excitation Maximum (λex) | ~492-495 nm | biosyn.combroadpharm.com |
| Emission Maximum (λem) | ~517-520 nm | biosyn.combroadpharm.com |
| Fluorescence Color | Bright Green | ruixibiotech.com |
| Linker Length | 11 carbon atoms | lumiprobe.comruixibiotech.com |
| Storage Conditions | -20°C in the dark | lumiprobe.com |
Structure
2D Structure
Properties
Molecular Formula |
C39H39Li3N5O20P3 |
|---|---|
Molecular Weight |
1011.6 g/mol |
IUPAC Name |
trilithium;[[[(2R,3S,5R)-5-[6-amino-5-[3-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]prop-1-ynyl]-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C39H42N5O20P3.3Li/c40-36-22(19-44(39(52)43-36)34-18-29(47)32(62-34)20-60-66(56,57)64-67(58,59)63-65(53,54)55)5-4-14-41-33(48)6-2-1-3-13-42-37(49)21-7-10-25(28(15-21)38(50)51)35-26-11-8-23(45)16-30(26)61-31-17-24(46)9-12-27(31)35;;;/h7-12,15-17,19,29,32,34,36,45,47H,1-3,6,13-14,18,20,40H2,(H,41,48)(H,42,49)(H,43,52)(H,50,51)(H,56,57)(H,58,59)(H2,53,54,55);;;/q;3*+1/p-3/t29-,32+,34+,36?;;;/m0.../s1 |
InChI Key |
WXKYUDILHYOXAO-BPWIAOORSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
Molecular Design Principles and Chemical Considerations of Fam 11 Dctp, 6 Isomer
Structural Features of the 6-isomer Fluorescein (B123965) Moiety
The fluorescent component of this compound is 6-carboxyfluorescein (B556484) (6-FAM), a single isomer of carboxyfluorescein. metabion.comwikipedia.org Fluorescein and its derivatives are widely used as fluorescent labels due to their high absorptivity, excellent fluorescence quantum yield, and good water solubility. empbiotech.com The 6-FAM isomer has the carboxyl group attached to the 6-position of the bottom benzene (B151609) ring of the fluorescein structure. wikipedia.org This specific placement of the reactive group is significant for its conjugation to other molecules.
The spectral properties of 6-FAM are key to its function. It exhibits an absorption maximum at approximately 495 nm and an emission maximum around 517 nm, resulting in a bright green fluorescence. wikipedia.orgempbiotech.com These wavelengths are compatible with common excitation sources, such as the 488 nm spectral line of the argon-ion laser, making it ideal for use in techniques like confocal laser scanning microscopy and flow cytometry. empbiotech.com The chemical structure of 6-FAM provides a stable fluorescent signal essential for sensitive detection in various biological assays. empbiotech.com
Table 1: Spectral Properties of 6-Carboxyfluorescein (6-FAM)
| Property | Wavelength (nm) |
| Absorption Maximum | ~495 |
| Emission Maximum | ~517 |
| Note: The exact spectral properties can be influenced by environmental factors such as pH. fishersci.com |
Design Rationale for the 11-Carbon Linker in Nucleotide Conjugates
The 11-carbon atom linker plays a critical role in the functionality of FAM-11-dCTP. This spacer arm connects the bulky fluorescein dye to the dCTP nucleotide. lumiprobe.com The primary purpose of this linker is to minimize steric hindrance between the fluorophore and the DNA polymerase enzyme during DNA synthesis. A longer linker provides greater flexibility and distance between the dye and the nucleotide base, which can lead to more efficient incorporation by the polymerase. lumiprobe.comaxispharm.com
Research has shown that the length and chemical nature of the linker can significantly impact the efficiency of enzymatic incorporation of modified nucleotides. tandfonline.comnih.gov An 11-atom linker is considered optimal for many applications, balancing the need to reduce steric hindrance with maintaining a compact molecular structure. lumiprobe.comaxispharm.com This specific length helps to prevent potential quenching of the fluorescent signal that can occur if the dye is too close to the DNA bases. atdbio.com The linker in FAM-11-dCTP is designed to ensure that the attached dye does not interfere with the polymerase's ability to recognize and incorporate the nucleotide into a growing DNA strand.
Influence of Linker Chemistry on Enzymatic Recognition and Incorporation
The chemical composition of the linker is as important as its length for efficient enzymatic incorporation. In FAM-11-dCTP, the linker is typically an amino-propargyl group, which is attached to the C5 position of the cytosine base. This attachment point is crucial as modifications at this position are generally well-tolerated by DNA polymerases. jenabioscience.comjenabioscience.com
Comparative Analysis with Other Fluorescent dCTP Isomers and Linker Lengths
The choice of the 6-isomer of FAM and an 11-carbon linker is the result of comparative studies with other fluorescently labeled nucleotides. Commercially available FAM is often a mixture of 5-FAM and 6-FAM isomers. wikipedia.org While the spectral properties of the two isomers are very similar, the single 6-isomer is often preferred for specific applications to ensure consistency in labeling and downstream analysis. metabion.combiosyn.com
The length of the linker has been a subject of investigation. While shorter linkers might seem advantageous in terms of creating a more compact molecule, they can lead to lower incorporation efficiency due to increased steric hindrance. nih.gov Conversely, very long linkers might introduce excessive flexibility, which could also negatively impact incorporation or hybridization kinetics. The 11-atom linker in FAM-11-dCTP represents a well-established compromise that has proven effective in a wide range of applications. lumiprobe.comlumiprobe.com For instance, similar linker lengths are also used in other modified nucleotides like Biotin-11-dCTP and Digoxigenin-11-dUTP, highlighting the general utility of this linker length in molecular biology. jenabioscience.comsigmaaldrich.comsigmaaldrich.com
Table 2: Comparison of Commonly Used Labeled Nucleotides
| Compound | Label | Linker Length (atoms) | Base |
| FAM-11-dCTP, 6-isomer | 6-Carboxyfluorescein | 11 | dCTP |
| FAM-12-dUTP | Fluorescein | 12 | dUTP |
| Amino-11-dCTP | Amine | 11 | dCTP |
| Biotin-11-dCTP | Biotin | 11 | dCTP |
| ROX-11-dUTP | Carboxy-X-rhodamine | 11 | dUTP |
This comparative data underscores the modular design of labeled nucleotides, where different functional groups can be combined with optimized linkers and specific nucleotide bases to suit various experimental needs.
Enzymatic Incorporation Kinetics and Polymerase Fidelity with Fam 11 Dctp, 6 Isomer
Substrate Recognition by DNA-Dependent DNA Polymerases
The ability of DNA-dependent DNA polymerases to incorporate modified nucleotides like FAM-11-dCTP is crucial for many molecular biology techniques. The structure of the polymerase, particularly the active site, plays a significant role in determining the efficiency of this process.
Incorporation by Taq DNA Polymerase
Taq DNA polymerase, a thermostable enzyme widely used in the polymerase chain reaction (PCR), can incorporate FAM-11-dCTP, 6-isomer into a growing DNA strand. However, the bulky FAM group can influence the efficiency of incorporation compared to the natural dCTP. Research has shown that while Taq polymerase can utilize dNTPs with bulky side groups, the efficiency may be lower than with unmodified nucleotides. thieme.de The fidelity of Taq polymerase, which lacks a 3'→5' proofreading exonuclease activity, can also be affected by the presence of nucleotide analogs. nih.govpromega.com
Performance with Klenow Fragment and DNA Polymerase I
The Klenow fragment of E. coli DNA polymerase I, which has both 5'→3' polymerase and 3'→5' exonuclease activities but lacks the 5'→3' exonuclease domain, is another key enzyme for DNA labeling. neb.comneb.com Studies have shown that the Klenow fragment can incorporate FAM-11-dCTP. The enzyme's active site has been studied extensively, revealing that specific amino acid residues are critical for discriminating between dNTPs and ribonucleotides (rNTPs), a process that can be influenced by modifications on the nucleotide base. nih.gov The fidelity of the Klenow fragment is generally higher than that of Taq polymerase due to its proofreading activity. nih.govpromega.com The incorporation of modified nucleotides can be influenced by the competition between the polymerase and exonuclease activities. nih.gov
Table 1: Properties of DNA Polymerase I and Klenow Fragment
| Enzyme | 5'→3' Polymerase Activity | 3'→5' Exonuclease Activity | 5'→3' Exonuclease Activity |
|---|---|---|---|
| DNA Polymerase I | Yes | Yes | Yes |
| Klenow Fragment | Yes | Yes | No |
This table summarizes the enzymatic activities of DNA Polymerase I and its derivatives.
Evaluation with Processive Polymerases (e.g., Phi29 DNA Polymerase)
Processive polymerases, such as Phi29 DNA polymerase, are known for their ability to synthesize long DNA strands without dissociating from the template. researchgate.net Phi29 DNA polymerase possesses a strong 3'→5' proofreading exonuclease activity, contributing to its high fidelity. google.com This enzyme is capable of incorporating modified nucleotides, and its high processivity makes it suitable for applications like whole-genome amplification. researchgate.netgoogle.com The efficiency of incorporating FAM-11-dCTP would depend on how the modification interferes with the polymerase's active site and its interaction with the DNA template. The use of high concentrations of dNTPs can sometimes inhibit the exonuclease activity, which may be a factor to consider when using modified nucleotides. nih.gov
Substrate Recognition by RNA-Dependent DNA Polymerases (Reverse Transcriptases)
Reverse transcriptases, enzymes that synthesize DNA from an RNA template, are also known to incorporate FAM-11-dCTP. This allows for the fluorescent labeling of cDNA, which is essential for applications like quantitative real-time PCR (qRT-PCR) and microarray analysis. The ability of a reverse transcriptase to accept a modified nucleotide is dependent on the specific enzyme and the nature of the modification.
Terminal Deoxynucleotidyl Transferase Activity with FAM-11-dCTP
Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that can add nucleotides to the 3' terminus of a DNA strand in a template-independent manner. wikipedia.orgnih.gov This enzyme is used for labeling the 3' ends of DNA fragments. TdT can incorporate a variety of modified nucleotides, and its efficiency can be influenced by the specific modification. researchgate.net Studies have shown that TdT's preference for nucleotides can vary, with some research indicating a more efficient utilization of dGTP and dCTP. nih.gov The ability of TdT to incorporate FAM-11-dCTP allows for the direct labeling of DNA fragments for various detection methods. nih.gov
Optimization of Nucleotide Analog:Natural Nucleotide Ratios for Efficient Incorporation
For efficient enzymatic incorporation of FAM-11-dCTP, it is often necessary to optimize the ratio of the labeled nucleotide to its natural counterpart, dCTP. jenabioscience.com A high concentration of the analog can sometimes inhibit the polymerase, while a low concentration may not yield sufficient labeling for detection. The optimal ratio depends on several factors, including the specific polymerase being used, the application, and the desired level of labeling. For instance, in PCR, a specific ratio of FAM-11-dCTP to dCTP needs to be empirically determined to achieve efficient amplification and labeling without significantly compromising the reaction. thieme.dejenabioscience.com
| Reaction Conditions | Temperature, pH, and salt concentration can impact enzyme kinetics. |
This table outlines key factors to consider when optimizing the ratio of FAM-11-dCTP to natural dCTP for enzymatic reactions.
Impact of Polymerase Evolution on Labeled Nucleotide Acceptance
The acceptance of modified nucleotides, such as this compound, by DNA polymerases is not a static feature but has been a subject of extensive protein engineering and directed evolution efforts. mdpi.com Natural DNA polymerases have evolved over billions of years to be highly specific for their natural substrates (dNTPs), exhibiting remarkable fidelity to maintain genome integrity. mdpi.com This inherent specificity often presents a barrier to the efficient incorporation of nucleotides modified with bulky groups like fluorescent dyes. nih.gov However, the strategic evolution of polymerases has led to the development of variants with enhanced capabilities for accepting and incorporating these non-natural substrates.
The evolution of polymerases to better accommodate labeled nucleotides often focuses on modifying the enzyme's active site. nih.gov A key area of interest has been the "steric gate," a residue within the active site that plays a crucial role in sugar discrimination. oup.com Mutation of this single residue can significantly lower the selectivity of the polymerase, making it more accommodating to nucleotides with modified sugars or bulky attachments to the base. oup.com For instance, a "steric gate mutation" in Taq polymerase (E615G) resulted in a variant that could incorporate ribonucleotides at a rate 10³ to 10⁴ times higher than the wild-type enzyme. oup.com
Directed evolution, a process that mimics natural selection in a laboratory setting, has been a powerful tool in creating polymerases with desired properties. mdpi.com This involves generating a large library of polymerase mutants and then selecting for those that exhibit improved incorporation of the labeled nucleotide. mdpi.com For example, variants of Vent DNA polymerase, a Family B polymerase, have been studied to improve the incorporation of nucleotides with fluorophores. oup.com
Another critical region for polymerase engineering is the O-helix. Mutations in this region, along with the K-helix and the inter O-P helical loop, can reduce the polymerase's discrimination against nucleotides labeled with fluorescein-type dyes. acs.org The goal of such mutations is to create an enzyme that shows little to no difference in the rate of incorporation between a labeled and an unlabeled nucleotide. acs.org Some mutant DNA polymerases have demonstrated at least a two-fold reduction in discrimination against certain fluorescein (B123965) dye-labeled nucleotides. acs.org
The development of "Therminator" DNA polymerase is a prime example of successful polymerase engineering. It can efficiently incorporate a wide variety of modified nucleotides, including those with fluorescent labels. nih.gov The ability of such engineered polymerases to incorporate modified nucleotides is crucial for technologies like next-generation sequencing (NGS), which often relies on the use of fluorescently labeled reversible terminators. nih.gov
These evolutionary and engineering efforts aim to balance the efficient incorporation of modified nucleotides with the maintenance of high fidelity. nih.gov While many engineered polymerases show promise, detailed kinetic and fidelity data for each specific modified nucleotide are often required to fully understand the mechanisms of incorporation and discrimination. nih.gov The ongoing evolution of DNA polymerases continues to expand the toolkit for molecular biology, enabling the synthesis and analysis of DNA in ways that were not possible with their natural counterparts. nih.govresearchgate.net
The enzymatic incorporation of a modified nucleotide like this compound, is a complex process governed by the specific kinetics of the DNA polymerase and its fidelity in the presence of a non-natural substrate. The efficiency and accuracy of incorporating such a bulky, fluorescently labeled nucleotide are critical for its application in techniques like DNA sequencing and fluorescent in situ hybridization (FISH). nih.govjenabioscience.com
The incorporation of fluorescent nucleotides is dependent on several factors, including the specific DNA polymerase used, the nature of the fluorophore, the length and chemical nature of the linker arm connecting the dye to the nucleotide, and the position of attachment on the nucleobase. bio-rad.com The 11-atom linker in this compound is designed to be optimal for efficient incorporation by minimizing steric hindrance with the polymerase's active site. nih.gov Studies have shown that polymerases from different families, such as Family A (e.g., Taq polymerase) and Family B (e.g., Vent exo- polymerase), exhibit varying efficiencies in incorporating different fluorescently labeled nucleotides. bio-rad.com For instance, while Taq polymerase may be better at incorporating certain dye-labeled dUTPs, Vent exo- polymerase has shown greater efficiency with Cy5-dCTP. researchgate.net
The fidelity of a DNA polymerase refers to its ability to accurately insert the correct nucleotide opposite a template base. The presence of a bulky FAM group can potentially impact this fidelity. Low-fidelity polymerases, such as those from the Y-family, are naturally more accommodating of modified or damaged bases and may more readily incorporate a labeled nucleotide, though potentially with a higher error rate. nih.gov High-fidelity replicative polymerases, on the other hand, have stringent active sites that can pose a greater barrier to the incorporation of modified nucleotides. nih.gov The fidelity of DNA synthesis is a result of both the initial nucleotide insertion selectivity and any subsequent proofreading activity (3'→5' exonuclease activity) of the polymerase. nih.gov
While specific kinetic data for this compound is not extensively published, we can infer its behavior from studies on similar fluorescently labeled nucleotides and unmodified dCTP. The table below presents representative steady-state kinetic parameters for the incorporation of dCTP by different human DNA polymerases, which serves as a baseline for understanding the potential kinetics of its FAM-labeled counterpart. The presence of the FAM-linker moiety would be expected to influence these parameters, likely increasing the Km and decreasing the kcat for most high-fidelity polymerases compared to the natural dCTP.
| DNA Polymerase | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |
|---|---|---|---|---|
| hpol η | dCTP | 10.3 ± 2.6 | 3.3 ± 0.3 | 0.32 |
| hpol κ | dCTP | 16.2 ± 3.4 | 1.5 ± 0.1 | 0.09 |
This table presents representative steady-state kinetic data for dCTP incorporation by human polymerases η and κ. The values for this compound would be expected to differ due to the presence of the fluorescent label and linker.
Further pre-steady-state kinetic analysis can provide deeper insights into the individual steps of the incorporation cycle, including the initial binding, conformational changes, and the chemical step of phosphodiester bond formation. nih.gov For example, studies with Y-family polymerases have revealed a multi-step process with conformational changes occurring both before and after the chemical reaction. nih.gov
Below is a table summarizing the relative incorporation efficiencies of various polymerases with fluorescently labeled nucleotides compared to their natural counterparts. This highlights the variability among polymerases in accepting modified substrates.
| DNA Polymerase | Fluorescent Nucleotide | Relative Incorporation Efficiency (%) |
|---|---|---|
| Taq | Fluorescein-dUTP | ~60 |
| Vent exo- | Fluorescein-dUTP | >80 |
| Taq | Cy5-dCTP | ~40 |
| Vent exo- | Cy5-dCTP | ~70 |
This table shows the relative efficiency of incorporating a fluorescently labeled nucleotide compared to the corresponding natural nucleotide (100%) for different DNA polymerases. Data is generalized from multiple studies. bio-rad.comresearchgate.net
Applications of Fam 11 Dctp, 6 Isomer in Advanced Molecular Biology Methodologies
Nucleic Acid Labeling Strategies for Research Applications
The primary function of FAM-11-dCTP, 6-isomer is to serve as a substrate for the enzymatic synthesis of fluorescently labeled DNA probes. These probes can then be used to identify specific target DNA or RNA sequences in subsequent molecular assays.
Nick translation is a widely used method for generating uniformly labeled DNA probes. The process is initiated by the enzyme DNase I, which introduces single-stranded breaks, or "nicks," at random locations within a double-stranded DNA template. qiagen.com These nicks create a free 3'-hydroxyl group. DNA polymerase I then binds to these nicks and sequentially adds new nucleotides to the 3'-hydroxyl end, including the fluorescently labeled this compound, from the reaction mixture. qiagen.comthermofisher.com Simultaneously, the 5'→3' exonuclease activity of DNA polymerase I removes the existing nucleotides downstream of the nick. qiagen.com This coordinated synthesis and removal process effectively moves, or "translates," the nick along the DNA strand, resulting in the incorporation of labeled nucleotides throughout the DNA molecule. qiagen.com Probes generated through this method can be used in applications like fluorescence in situ hybridization (FISH) and various blotting techniques. lumiprobe.comlumiprobe.com
Random primed labeling is another efficient technique for producing highly specific DNA probes. ucla.edu This method begins by denaturing the target DNA to create single strands. sigmaaldrich.com A mixture of random-sequence hexanucleotides (short primers of six bases) is then annealed to complementary sites along the template DNA. ucla.edu These hexamers serve as starting points for DNA synthesis. The Klenow fragment of DNA polymerase I, which has polymerase activity but lacks 5'→3' exonuclease activity, is used to extend these primers. axispharm.comucla.edu In the presence of deoxynucleotide triphosphates (dNTPs), including this compound, the Klenow enzyme synthesizes new DNA strands complementary to the template, incorporating the fluorescent label in the process. axispharm.comucla.edu This technique is highly efficient and can generate labeled probes from very small amounts of template DNA. ucla.edu
Unlike methods that label the entire length of a DNA molecule, 3'-end labeling attaches a label to the terminus of the nucleic acid. This is commonly achieved using the enzyme Terminal deoxynucleotidyl Transferase (TdT). qiagen.comthermofisher.com TdT is a template-independent DNA polymerase, meaning it can add nucleotides to the 3'-hydroxyl end of a DNA strand without needing a complementary strand to guide it. qiagen.comnih.gov When this compound is supplied as a substrate, TdT will add one or more of these fluorescently tagged nucleotides directly to the 3' end of the DNA molecule. axispharm.comqiagen.com This method is particularly useful when a single, precisely located label is required.
Summary of Enzymatic Labeling Methods
| Labeling Method | Key Enzyme(s) | Mechanism of this compound Incorporation |
|---|---|---|
| Nick Translation | DNase I, DNA Polymerase I | Incorporation at nicks created in a dsDNA template during repair synthesis. qiagen.comthermofisher.com |
| Random Primed Labeling | Klenow Fragment | Incorporation during the synthesis of new DNA strands from random hexamer primers. axispharm.comucla.edu |
| 3'-End Labeling | Terminal deoxynucleotidyl Transferase (TdT) | Template-independent addition to the 3'-hydroxyl terminus of a DNA strand. axispharm.comqiagen.com |
Hybridization-Based Detection and Imaging Techniques
Once DNA probes are labeled with this compound, they can be used in a range of hybridization-based assays. Hybridization relies on the principle that the labeled, single-stranded DNA probe will anneal, or bind, specifically to its complementary sequence in a sample. nih.gov
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize the location of specific DNA sequences within chromosomes. nih.govnih.gov In this method, DNA probes labeled with this compound are applied to cells that have been fixed to a microscope slide. nih.gov Both the probe and the target chromosomal DNA are denatured to make them single-stranded. The fluorescent probe then hybridizes to its complementary target sequence on the chromosome. nih.gov By viewing the sample under a fluorescence microscope, the bright green signal from the FAM fluorophore reveals the physical location of the gene or DNA segment of interest on the chromosome. nih.gov This application is fundamental for gene mapping and diagnosing chromosomal abnormalities. nih.gov
Microarrays are tools that allow for the simultaneous analysis of the expression levels of thousands of genes. nih.gov In a typical gene expression microarray experiment, messenger RNA (mRNA) is first extracted from a cell or tissue sample. This mRNA is then used as a template for the enzyme reverse transcriptase to synthesize complementary DNA (cDNA). thermofisher.com During this synthesis, this compound is included in the reaction mix, resulting in a pool of fluorescently labeled cDNA. This labeled cDNA is then applied to a microarray chip, which contains thousands of spots, each with a known DNA sequence corresponding to a specific gene. The labeled cDNA from the sample hybridizes to its corresponding spots on the array. lumiprobe.comaxispharm.com The intensity of the fluorescent signal at each spot is proportional to the amount of cDNA bound, which in turn reflects the expression level of that particular gene in the original sample.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Deoxycytidine triphosphate (dCTP) |
| 6-Carboxyfluorescein (B556484) (FAM) |
| Deoxynucleotide triphosphates (dNTPs) |
| messenger RNA (mRNA) |
| complementary DNA (cDNA) |
| dATP |
| dGTP |
| dTTP |
| 5-propargylamino-dCTP-rhodamine |
| 5-propargylamino-CTP-Cy5 |
| Biotin-11-dATP |
| 2'-azido-dCTP |
| 5-ethynyl-UTP |
| Fluorescein-12-UTP |
| 2'-azido-dGTP |
| 7-deaza,7-propargylamino-dGTP |
Southern Blot and Northern Blot Analyses
This compound plays a crucial role in the non-radioactive detection of specific DNA and RNA sequences in Southern and Northern blotting, respectively. In these techniques, DNA or RNA fragments are separated by gel electrophoresis and transferred to a solid support membrane. A fluorescently labeled probe, synthesized using this compound, is then hybridized to the membrane. axispharm.comlumiprobe.com
The generation of these probes often involves methods like nick translation, random primed labeling, or PCR, where FAM-11-dCTP is incorporated into the newly synthesized DNA. axispharm.comlumiprobe.comlumiprobe.com The 11-atom linker between the FAM dye and the dCTP is considered optimal, as it minimizes potential quenching of the fluorescent signal and enhances the efficiency of enzymatic incorporation. lumiprobe.comlumiprobe.comlumiprobe.com Following hybridization, the location of the target sequence on the membrane is visualized by detecting the green fluorescence emitted by the FAM-labeled probe under appropriate excitation light. This approach offers a safer and more convenient alternative to traditional radioactive labeling.
| Property | Value |
| Fluorophore | 6-Carboxyfluorescein (6-FAM), 6-isomer |
| Linker Length | 11 carbon atoms |
| Excitation Maximum | ~490-495 nm |
| Emission Maximum | ~513-520 nm |
| Applications | Southern Blot, Northern Blot, FISH, Microarrays |
Quantitative Nucleic Acid Amplification and Detection Systems
The vibrant green fluorescence and high quantum yield of the FAM fluorophore make this compound an integral component of quantitative nucleic acid amplification and detection systems, most notably in real-time polymerase chain reaction (qPCR).
In qPCR, FAM is a widely used reporter dye for monitoring the amplification of a specific DNA target in real-time. syronoptics.com While FAM-11-dCTP itself can be used to label PCR products, it is more commonly the FAM fluorophore attached to oligonucleotide probes that is central to many qPCR assays. axispharm.combiosyn.com These FAM-labeled probes provide a high degree of sensitivity and specificity for detecting and quantifying target DNA or RNA sequences. syronoptics.com The applications of FAM-based qPCR are extensive, spanning gene expression analysis, pathogen detection, genotyping, and the assessment of copy number variations. syronoptics.com
Probe-based qPCR chemistries, such as TaqMan® assays, utilize the principle of fluorescence resonance energy transfer (FRET). gene-quantification.deneb.com In this system, a short oligonucleotide probe, complementary to the target sequence, is labeled with a reporter fluorophore (like FAM) at the 5' end and a quencher molecule at the 3' end. gene-quantification.deneb.com When the probe is intact, the quencher is in close proximity to the FAM dye, suppressing its fluorescence. syronoptics.com
During the PCR annealing step, the FAM-labeled probe hybridizes to its target sequence on the DNA template. As the Taq polymerase extends the primer during the extension phase, its 5' to 3' exonuclease activity cleaves the probe. syronoptics.comgene-quantification.denih.gov This cleavage event separates the FAM reporter dye from the quencher, leading to an increase in fluorescence. syronoptics.comneb.com The intensity of this fluorescent signal is directly proportional to the amount of PCR product generated and is measured at each cycle, allowing for the real-time quantification of the initial target nucleic acid. syronoptics.comaatbio.com
Multiplex qPCR allows for the simultaneous detection of multiple targets in a single reaction well. This is achieved by using different fluorescent dyes with distinct emission spectra for each target-specific probe. gene-quantification.deneb.comidtdna.com FAM, with its green fluorescence, is a common choice for one of the channels in a multiplex assay. bio-rad.comeuropa.eu
To successfully design a multiplex qPCR experiment, it is crucial to select a combination of fluorophores that are compatible with the instrument's detection channels and have minimal spectral overlap. idtdna.com For instance, FAM is often paired with other dyes like HEX (Hexachloro-fluorescein) or Cy5. bio-rad.comnih.gov In some advanced multiplexing strategies, varying the ratios of different fluorophores, such as FAM and HEX, on probes for the same target can create unique fluorescent signatures, further expanding the number of targets that can be distinguished in a single reaction. bio-rad.comresearchgate.netyoutube.com This "probe-mixing" approach allows for the creation of additional clusters on a 2-D plot, enabling higher levels of multiplexing. bio-rad.comyoutube.com The Multicolor Combinatorial Probe Coding (MCPC) strategy further enhances multiplexing capacity by using combinations of a limited number of fluorophores to label probes, theoretically allowing for the detection of 2^n - 1 targets, where 'n' is the number of available fluorescent dyes. nih.govresearchgate.net
| Multiplexing Strategy | Description | Key Feature |
| Standard Multiplexing | Each target is detected by a probe labeled with a unique fluorescent dye (e.g., FAM for target 1, HEX for target 2). | Utilizes spectrally distinct fluorophores for each target. |
| Amplitude Multiplexing | Varying the concentration of probes and/or primers to create distinct positive droplet clusters on the same fluorescent channel. | Creates different signal intensities for different targets using the same fluorophore. |
| Probe-Mixing / Radial Multiplexing | Using mixtures of probes with different fluorophores (e.g., varying ratios of FAM and HEX) for a single target to create a unique fluorescent signature. | Generates intermediate fluorescent signals to distinguish more targets. |
| Multicolor Combinatorial Probe Coding (MCPC) | Labeling probes with unique combinations of multiple fluorophores. | Significantly increases the number of detectable targets beyond the number of available dyes. |
Contributions to Nucleic Acid Sequencing Technologies
Fluorescently labeled nucleotides are fundamental to many DNA sequencing methodologies, providing the means to identify the sequence of bases in a DNA molecule.
This compound, and other fluorescently labeled deoxynucleoside triphosphates (dNTPs) are key reagents in dye-terminator sequencing, a widely used method based on the Sanger sequencing principle. nih.govoup.com In this approach, the sequencing reaction includes all four standard dNTPs and a small amount of each of the four dideoxynucleoside triphosphates (ddNTPs), with each ddNTP type being labeled with a different colored fluorescent dye. oup.com
When a polymerase incorporates a fluorescently labeled ddNTP into the growing DNA strand, chain elongation is terminated. This results in a collection of DNA fragments of varying lengths, each ending with a fluorescently labeled nucleotide corresponding to the terminal base. These fragments are then separated by size using capillary electrophoresis, and a laser excites the fluorescent dyes. A detector reads the color of the fluorescence for each fragment as it passes, thereby determining the DNA sequence. oup.com The use of fluorescently labeled dNTPs and ddNTPs has been instrumental in the automation of DNA sequencing. oup.combio-rad.com
Enhancements in Sequencing Readout through Improved Analogues
The evolution of DNA sequencing, particularly sequencing-by-synthesis (SBS) methodologies, relies heavily on modified nucleotides that can be incorporated by DNA polymerases and provide a detectable signal. While this compound is a valuable tool for general DNA labeling, advanced sequencing techniques have spurred the development of more sophisticated analogues to act as reversible terminators. axispharm.comnih.gov
These improved analogues often feature a cleavable linker between the fluorophore and the nucleobase. nih.gov For instance, a family of 3'-OH unprotected deoxynucleotides has been synthesized with a cleavable disulfide linker attaching a fluorescent dye. nih.gov In this scheme, a nucleotide analogue, such as a modified dCTP, is incorporated into the growing DNA strand by a polymerase. This incorporation causes a temporary halt to further extension, allowing for signal detection. Following imaging, the fluorescent dye is cleaved off, and the terminating feature is reversed, allowing the next cycle of incorporation and detection to proceed. This "signal-no signal" or binary approach for each cycle is fundamental to many high-throughput sequencing platforms. nih.gov
Research has focused on optimizing these analogues for various DNA polymerases and sequencing conditions. For example, specific isomers of dye-labeled dNTPs have been selected for optimal performance with enzymes like the Klenow fragment (exo-). nih.gov The development of such cleavable fluorescent nucleotides has been a critical enhancement, moving beyond simple probe labeling to enabling the core chemistry of massively parallel DNA sequencing. nih.gov
Advanced Fluorescent Probe Design and Interaction Studies
The unique spectral properties of FAM have made it a cornerstone in the design of advanced fluorescent probes for studying molecular interactions. These probes are central to techniques like quantitative PCR (qPCR), single nucleotide polymorphism (SNP) detection, and in vivo imaging. biosyn.comnih.gov
Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two light-sensitive molecules, a donor and an acceptor chromophore. wikipedia.org The efficiency of this transfer is acutely sensitive to the distance between the donor and acceptor, typically in the 1-10 nm range, making FRET a "spectroscopic ruler" for measuring molecular proximity. wikipedia.orglibretexts.org In molecular biology, FRET is widely used to monitor dynamic processes such as protein-protein, protein-DNA, and DNA-DNA interactions, as well as conformational changes. wikipedia.orgceltarys.com
FAM is frequently employed as a donor fluorophore in FRET pairs. biosyn.com When a FAM-labeled molecule binds to its target, a change in distance to an acceptor molecule can be detected as a change in fluorescence. biosyn.comwikipedia.org A classic FRET pair is FAM and Tetramethylrhodamine (TAMRA). biosyn.com In this pairing, FAM is excited (e.g., at 492 nm), and if TAMRA is in close proximity, the energy is transferred from FAM to TAMRA, which then emits light at its own characteristic wavelength (580 nm). biosyn.com This results in a decrease in FAM's fluorescence emission (at ~520 nm) and an increase in TAMRA's emission. biosyn.combiosearchtech.com
The effectiveness of a FRET pair depends on several factors, including the distance between the dyes, their relative orientation, and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. wikipedia.orgbiosearchtech.com The table below summarizes common FRET partners for the FAM donor dye.
| Donor | Acceptor (Quencher) | Type of Acceptor | Mechanism | Application Note |
|---|---|---|---|---|
| FAM | TAMRA | Fluorescent | FRET | An early, common FRET pair. TAMRA's own fluorescence can contribute to background signal. biosyn.combiosearchtech.com |
| FAM | BHQ-1 (Black Hole Quencher-1) | Dark Quencher | FRET & Static | BHQ-1 effectively quenches FAM fluorescence without emitting its own, reducing background. biosearchtech.combiosearchtech.com |
| FAM | Dabcyl | Dark Quencher | FRET | A non-fluorescent quencher used to overcome the background fluorescence issues seen with TAMRA. biosearchtech.combiosearchtech.com |
Dual-labeled probes are linear oligonucleotides, typically 20-30 bases long, with a reporter fluorophore (like FAM) at one end and a quencher at the other. biosyn.combiocat.combiosearchtech.com These probes are widely used in qPCR assays, such as TaqMan probes. biosyn.combiocat.com In its free, unhybridized state, the probe's random coiling brings the reporter and quencher into sufficient proximity for FRET to occur, suppressing the reporter's fluorescence. biosearchtech.com During PCR, the probe hybridizes to its target sequence. Subsequently, the 5' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and leading to a detectable increase in fluorescence. biocat.combiosearchtech.com
Molecular beacons represent a more structured probe design. biosearchtech.combiocat.comidtdna.com They are single-stranded oligonucleotides that form a stem-loop (hairpin) structure in their native state. biosearchtech.comthermofisher.com The loop section contains the probe sequence complementary to the target, while the "stem" is formed by the hybridization of complementary arm sequences at the 5' and 3' ends of the probe. biosearchtech.com A reporter dye (e.g., FAM) is attached to one end of the stem, and a quencher to the other. thermofisher.com This hairpin structure holds the reporter and quencher in close proximity, ensuring efficient quenching. biosearchtech.combiocat.com When the beacon's loop sequence binds to its target DNA or RNA, the probe undergoes a conformational change, forcing the stem to unwind. nih.govthermofisher.com This separates the reporter and quencher, allowing the reporter to fluoresce. biosearchtech.comthermofisher.com A key difference from TaqMan-style probes is that molecular beacons are not typically hydrolyzed during the reaction, which allows for downstream applications like melt curve analysis. biocat.comidtdna.com This design also confers high specificity, making molecular beacons excellent for discriminating between targets that differ by a single nucleotide. biocat.com
| Feature | Dual-Labeled Probes (e.g., TaqMan) | Molecular Beacons |
|---|---|---|
| Structure | Linear oligonucleotide. biocat.com | Stem-loop (hairpin) structure in native state. biosearchtech.com |
| Mechanism of Signal Generation | Hybridization followed by enzymatic cleavage (5' exonuclease activity) separates reporter and quencher. biocat.combiosearchtech.com | Hybridization to target induces a conformational change that separates reporter and quencher. thermofisher.com |
| Reporter/Quencher Example | 5'-FAM / 3'-BHQ-1. generi-biotech.com | 5'-FAM / 3'-BHQ-1. biocat.com |
| Specificity | High. | Very high; can resolve single-nucleotide differences due to the hairpin structure's stability. biocat.com |
| Post-PCR Analysis | Probe is hydrolyzed, precluding melt curve analysis. biocat.com | Probe is not hydrolyzed, allowing for melt curve analysis. biocat.comidtdna.com |
The suppression of fluorescence in probes is critical for a high signal-to-noise ratio and is achieved through several quenching mechanisms. biosearchtech.combiosearchtech.com While FRET is a primary mechanism, other processes, including static (or contact) quenching and photoinduced electron transfer (PET), are also significant. biosearchtech.combiosearchtech.comnih.gov
FRET Quenching: As described, this is a through-space, non-radiative energy transfer highly dependent on the distance between the donor and acceptor and the overlap of their respective spectra. biosearchtech.combiosearchtech.com
Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex, often called an intramolecular dimer, between the reporter and the quencher. biosearchtech.combiosearchtech.com This requires direct physical contact, and the efficiency of static quenching depends on the affinity between the two dyes, which are often planar, hydrophobic molecules that tend to stack together. biosearchtech.com Studies have shown that for some probe configurations, such as a 5'-Cy3.5-beta-actin-3'-BHQ1 probe, static quenching is the dominant mechanism. nih.gov The 11-atom linker in FAM-11-dCTP is designed to be long enough to prevent this type of self-quenching upon incorporation into DNA. lumiprobe.comaxispharm.com
Photoinduced Electron Transfer (PET): The fluorescence of dyes like FAM can also be quenched by adjacent nucleobases, a phenomenon that is sequence-dependent. nih.govrsc.org Guanine (B1146940) is a particularly effective quencher because it is the most easily oxidized nucleobase. nih.gov When a FAM molecule is in close proximity to a guanine residue, excitation of the FAM can lead to an electron being transferred from the guanine to the excited dye, causing the dye to return to its ground state without emitting a photon. nih.govrsc.org Studies have shown that the number of guanine bases near a FAM dye is proportional to the amount of fluorescence quenching observed. nih.govresearchgate.net This sequence-dependent quenching is an important consideration in probe design to ensure that signal intensity accurately reflects probe hybridization rather than being an artifact of the local nucleotide sequence. nih.govrsc.org
| Mechanism | Description | Key Factors | Relevance to FAM Probes |
|---|---|---|---|
| FRET (Förster Resonance Energy Transfer) | Non-radiative energy transfer from an excited donor (FAM) to a nearby acceptor (quencher). wikipedia.org | Distance (1-10 nm), spectral overlap, dye orientation. biosearchtech.com | The primary design principle for dual-labeled probes and molecular beacons using quenchers like BHQ-1 or Dabcyl. biosyn.combiosearchtech.com |
| Static (Contact) Quenching | Formation of a non-fluorescent ground-state complex (intramolecular dimer) between the fluorophore and quencher. biosearchtech.combiosearchtech.com | Direct molecular contact, affinity between dyes. biosearchtech.com | Can occur with certain dye-quencher pairs. Less significant at higher temperatures. biosearchtech.com The long linker on FAM-11-dCTP helps prevent this. lumiprobe.com |
| Photoinduced Electron Transfer (PET) | Electron transfer from a nearby nucleobase (especially Guanine) to the excited FAM dye. nih.govrsc.org | Proximity to electron-donating nucleobases (G >> A > C ≈ T). nih.govnih.gov | Causes sequence-dependent variation in fluorescence intensity. Must be considered in probe design to avoid biased results. nih.govrsc.org |
Biochemical and Cellular Research Beyond Direct Labeling: Fam 11 Dctp As a Tool
Deoxyribonucleoside Triphosphate Pool Quantification in Cellular Models
The precise measurement of intracellular deoxyribonucleoside triphosphate (dNTP) concentrations is critical for understanding cellular homeostasis, as imbalances in dNTP pools are linked to increased mutation rates and genomic instability. nih.govnih.gov Fluorescence-based assays have been developed as a rapid and sensitive alternative to traditional radioisotope or chromatography-based methods for quantifying cellular dNTPs. nih.govidtdna.com These assays often rely on the principle that the incorporation of a limiting dNTP by a DNA polymerase into a specifically designed template-primer system can generate a fluorescent signal proportional to the dNTP concentration. nih.gov
While direct studies specifying the use of FAM-11-dCTP, 6-isomer for this purpose are not abundant, the methodology is well-established for fluorescently labeled nucleotides. In a typical assay, a DNA template is designed with a specific number of sites for the dNTP of interest. nih.govbiorxiv.org The reaction mixture includes a DNA polymerase, a primer, and all other dNTPs in excess, with the sample extract providing the limiting dNTP to be quantified. As the polymerase extends the primer, the incorporation of the target dNTP is the rate-limiting step. In some assay designs, a fluorophore-labeled probe is displaced and cleaved by the polymerase's exonuclease activity upon successful extension, leading to a detectable increase in fluorescence. nih.gov The high quantum yield and bright green emission of the FAM fluorophore make analogs like this compound well-suited for such sensitive detection methods. lumiprobe.com
Recent advancements in fluorescence-based dNTP quantification have focused on improving sensitivity and overcoming challenges like polymerase inhibition by cellular extracts. biotium.com High-fidelity DNA polymerases are often employed to minimize the misincorporation of other nucleotides, which could lead to inaccurate measurements. biotium.com The principles of these assays suggest that this compound could be used to create a standard curve for the highly accurate quantification of dCTP pools in various cellular models.
Table 1: Methodologies for dNTP Pool Quantification Using Fluorescent Analogs
| Method | Principle | Key Components | Readout | Reference |
| TaqMan-like Assay | Limiting dNTP incorporation allows primer extension and subsequent 5'-3' exonuclease cleavage of a dual-quenched fluorescent probe. | DNA template, primer, Taq polymerase, dual-quenched probe, sample extract with limiting dNTP. | Increase in fluorescence intensity proportional to dNTP concentration. | nih.govnih.gov |
| EvaGreen-based Assay | Incorporation of the limiting dNTP into a long single-stranded DNA template creates double-stranded DNA, which is bound by the intercalating dye EvaGreen, leading to a fluorescent signal. | Long ssDNA template with a single detection site, high-fidelity DNA polymerase, EvaGreen dye, sample extract with limiting dNTP. | Increase in fluorescence proportional to the amount of dsDNA formed. | biorxiv.orgbiotium.com |
| Click Chemistry-based Assay | Enzymatic incorporation of a "clickable" alkyne-modified dNTP (e.g., 5-ethynyl-dUTP) followed by conjugation to a fluorescent azide (B81097) via a click reaction. | Specific DNA oligomers, DNA polymerase, alkyne-modified dNTP, biotinylated primer for pulldown, fluorescent azide. | Fluorescence of the conjugated fluorophore on immobilized oligonucleotides. | researchgate.net |
Investigating Nucleotide Metabolism Pathways Using Labeled Analogues
Understanding the intricate pathways of nucleotide metabolism is fundamental to many areas of biology, including cancer research and virology. youtube.comnih.gov Labeled nucleoside analogs serve as powerful tools to trace the metabolic fate of nucleotides within cells. youtube.comyoutube.com By introducing a fluorescently tagged nucleoside, researchers can monitor its uptake, phosphorylation to the triphosphate form, and subsequent incorporation into newly synthesized DNA.
The study of how cells process exogenous nucleosides provides insight into the salvage pathways of nucleotide synthesis. nih.gov For a fluorescent analog like this compound to be an effective tracer of nucleotide metabolism, its precursor, FAM-11-dC, would need to be taken up by the cell and then phosphorylated by cellular kinases to the mono-, di-, and finally triphosphate form. The efficiency of this process can be a limiting factor for many modified nucleosides. nih.gov
Research on other fluorescent nucleoside analogs has demonstrated the feasibility of this approach. For instance, studies with purine (B94841) analogs have shown that they can be metabolically incorporated into the DNA of living cells, allowing for the tracking of DNA synthesis and, by extension, the activity of the purine salvage pathway. youtube.comyoutube.com These studies often employ "click chemistry" where a small, bioorthogonally reactive group is attached to the nucleoside, which is then detected by a fluorescent probe after incorporation. While this differs from using a directly fluorescent nucleotide like FAM-11-dCTP, the principle of tracking metabolic incorporation remains the same. The use of such labeled analogs can help to elucidate how nucleotide pools are regulated during the cell cycle and in response to external stimuli or therapeutic agents. nih.govnih.gov
Assessment of DNA Replication Fidelity and Repair Mechanisms
Maintaining the integrity of the genome relies on the high fidelity of DNA replication and the efficiency of DNA repair pathways. baseclick.eu Fluorescent nucleotide analogs are valuable tools for studying these processes in vitro and in cellular contexts. nih.gov The incorporation of a fluorescent dNTP, such as this compound, can be used to visualize and quantify the activity of DNA polymerases at sites of DNA damage and repair. nih.gov
In the context of DNA repair, when a lesion is excised by repair machinery, a gap is left in the DNA strand. DNA polymerases then fill this gap by incorporating the correct nucleotides. By providing a fluorescently labeled dNTP in the reaction, the site of repair can be specifically tagged and visualized. nih.gov For example, in base excision repair (BER), a damaged base is removed, creating an abasic site that is then processed to leave a single-nucleotide gap, which is a substrate for a DNA polymerase. The incorporation of FAM-11-dCTP opposite a guanine (B1146940) in such a gap would provide a direct fluorescent signal of the repair event.
Furthermore, the fidelity of DNA replication can be assessed by examining the ability of a DNA polymerase to discriminate between correct and incorrect nucleotides, including modified ones. While the primary goal is for polymerases to incorporate the canonical dNTPs, their ability to accept a modified substrate like FAM-11-dCTP provides information about the flexibility and constraints of the polymerase active site. nih.gov The balance of dNTP pools is also a critical factor in replication fidelity, and as discussed in section 5.1, fluorescent analogs can aid in the quantification of these pools. nih.gov
Table 2: Applications of Fluorescent Nucleotides in DNA Repair Studies
| DNA Repair Pathway | Application of Fluorescent Nucleotide | Principle | Reference |
| Base Excision Repair (BER) | Marking sites of repair synthesis | Incorporation of a fluorescent dNTP by a DNA polymerase into the single-nucleotide gap created after removal of a damaged base. | nih.gov |
| Nucleotide Excision Repair (NER) | Visualizing the repair patch | Filling of the larger gap (24-32 nucleotides) generated during NER with a mixture of dNTPs including a fluorescent analog. | baseclick.eu |
| Mismatch Repair (MMR) | Detecting repair synthesis | Incorporation of fluorescent dNTPs during the resynthesis of the excised strand containing the mismatch. | nih.gov |
Studies on Polymerase Activity and Substrate Utilization
The ability of a DNA polymerase to efficiently and accurately incorporate nucleotides is fundamental to its biological function. Fluorescently labeled dNTPs, including this compound, are excellent substrates for in vitro studies of polymerase kinetics and fidelity. nih.gov The incorporation of such analogs can be monitored in real-time, providing quantitative data on the enzyme's catalytic efficiency.
The structure of the fluorescent nucleotide analog, particularly the nature and length of the linker arm connecting the fluorophore to the base, significantly influences its interaction with the polymerase. The 11-carbon linker of this compound is designed to be optimal for minimizing interference with the polymerase's active site, thereby allowing for more efficient incorporation compared to analogs with shorter or more rigid linkers. lumiprobe.com
Kinetic studies can determine parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) for the incorporation of FAM-11-dCTP by different DNA polymerases. Comparing these kinetic parameters to those for the natural dCTP provides a quantitative measure of how the modification affects substrate binding and catalysis. Such studies have been performed for a variety of fluorescent nucleotides and DNA polymerases. For example, some DNA polymerases, like Taq and Vent exo-, have been shown to be more proficient at incorporating a range of fluorescently labeled nucleotides.
Table 3: Factors Influencing Polymerase Utilization of Fluorescent dNTPs
| Factor | Description | Impact on Incorporation | Reference |
| DNA Polymerase Type | Different polymerase families (e.g., A, B, X, Y) have distinct active site structures and fidelities. | Some polymerases (e.g., Taq, Vent exo-) are more promiscuous and efficiently incorporate a wider range of modified nucleotides. | nih.govgoogle.com |
| Fluorophore | The size, charge, and hydrophobicity of the fluorescent dye can affect its interaction with the polymerase. | Bulky or charged fluorophores can cause steric hindrance or unfavorable electrostatic interactions, reducing incorporation efficiency. | |
| Linker Arm | The length and flexibility of the linker connecting the fluorophore to the nucleotide base. | An optimal linker length (e.g., the 11-atom linker in FAM-11-dCTP) minimizes steric clash with the polymerase active site, enhancing incorporation. | lumiprobe.comjenabioscience.com |
| Attachment Position | The point on the nucleobase where the linker and fluorophore are attached. | Attachment at positions not involved in Watson-Crick base pairing (e.g., C5 of cytosine) is generally better tolerated. | jenabioscience.com |
Challenges, Limitations, and Methodological Considerations in Fam 11 Dctp Research
Potential for Fluorescence Quenching and Signal Interference
A significant challenge in using FAM-labeled nucleotides is the potential for fluorescence quenching, which can lead to reduced signal intensity and potential biases in quantification. nih.govrsc.org The fluorescence of FAM is highly dependent on its immediate chemical environment. nih.govrsc.org
One of the most well-documented quenching mechanisms is photoinduced electron transfer (PET), which occurs when the fluorophore is in close proximity to certain nucleobases, particularly guanine (B1146940). nih.govrsc.org Guanine is the most easily oxidized DNA base and acts as an electron donor, leading to a significant decrease in fluorescence. nih.gov Studies have shown that guanine-rich sequences near the FAM label cause the greatest loss of fluorescence. rsc.org While guanine is the primary quencher, other nucleobases can also influence fluorescence intensity, though to a lesser extent. nih.govnih.gov For instance, in single-stranded DNA, a terminal thymine (B56734) (T) results in the strongest signal, whereas in double-stranded DNA, a terminal cytosine (C) is preferred. nih.gov This sequence-dependent variation can introduce bias when quantifying labeled nucleic acids based on fluorescence intensity alone. nih.govrsc.org
Other quenching mechanisms include:
Förster Resonance Energy Transfer (FRET) : This is a distance-dependent process where energy is transferred from an excited donor fluorophore (like FAM) to a suitable acceptor molecule without the emission of a photon. biosearchtech.com Efficient FRET requires close proximity (10-100 Å) between the donor and acceptor and an overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. biosearchtech.com When fluorescent dyes like TAMRA are used as quenchers, their own fluorescence can contribute to background noise. biosearchtech.com
Static (or Contact) Quenching : This occurs when the fluorophore and a quencher molecule form a non-fluorescent ground-state complex, often an intramolecular dimer. biosearchtech.combiosyn.com This process is dependent on the affinity between the reporter and quencher, which are often planar, hydrophobic molecules that stack together. biosearchtech.combiosyn.com
These quenching phenomena necessitate careful design of probes and experimental conditions to minimize signal loss and interference. nih.govrsc.org
Optimizing Reaction Conditions for Maximal Labeling Efficiency and Signal-to-Noise Ratio
Achieving optimal labeling efficiency and a high signal-to-noise ratio (SNR) is critical for the successful application of FAM-11-dCTP. nih.govrsc.org This involves the careful optimization of several reaction parameters to maximize the incorporation of the labeled nucleotide while minimizing background fluorescence. nih.gov
Key parameters for optimization include:
pH : The fluorescence of FAM is pH-sensitive, with optimal emission occurring at a pH greater than 7. nih.gov Labeling reactions should be performed in buffers that maintain a pH conducive to both enzyme activity and fluorophore brightness. nih.gov For example, optimized labeling of amino acids with a different fluorescent probe was achieved at pH 8.5. nih.gov
Reagent Concentrations : The ratio of the labeled nucleotide (FAM-11-dCTP) to its natural counterpart (dCTP) is a critical factor. jenabioscience.com While a higher concentration of the labeled nucleotide can increase incorporation, an excessive amount can inhibit the polymerase or lead to increased background. An optimal balance is often achieved with a 50% substitution of the natural nucleotide with the fluorescently-labeled one, though this may require empirical optimization for specific applications. jenabioscience.com
Enzyme and Template : The choice of DNA polymerase and the nature of the DNA template can significantly affect labeling efficiency. jenabioscience.com
Purification : After the labeling reaction, purification is often necessary to remove unincorporated FAM-11-dCTP, which can contribute to high background noise. biosyn.com Methods like dual HPLC or silica-membrane/gel filtration-based purification can effectively separate the labeled probe from excess dye and unlabeled oligonucleotides. jenabioscience.combiosyn.com
Improving the signal-to-noise ratio can also be addressed at the data acquisition stage. Techniques such as adjusting the camera exposure time, on-chip pixel binning, or using digital lock-in algorithms can enhance the SNR of the collected fluorescence signal. nih.govnih.gov A systematic analysis of factors like the choice of fluorophore and quencher, their orientation, and the number of quencher labels can lead to optimized universal reporter oligonucleotides with significantly improved performance in assays like real-time PCR. rsc.org
Table 1: Factors for Optimizing FAM-11-dCTP Labeling Reactions
| Parameter | Consideration | Rationale |
| pH | Maintain pH > 7.0, often around 8.5. nih.govnih.gov | FAM fluorescence is pH-sensitive and brighter in alkaline conditions. nih.gov Balances enzyme activity and fluorophore performance. nih.gov |
| Labeled dNTP Ratio | Often start with a 1:1 ratio of FAM-11-dCTP to dCTP. jenabioscience.com | Balances labeling efficiency with potential polymerase inhibition. jenabioscience.com May require empirical optimization. jenabioscience.com |
| Purification Method | Use methods like HPLC or gel filtration. jenabioscience.combiosyn.com | Removes unincorporated fluorophores and unlabeled oligos, reducing background noise. biosyn.com |
| Data Acquisition | Optimize exposure time and consider pixel binning. nih.gov | Maximizes signal collection relative to noise for a better SNR. nih.gov |
Considerations for Photostability and Environmental Sensitivity of the FAM Fluorophore
The 6-FAM fluorophore, while bright, has known limitations regarding its photostability and sensitivity to its environment. atdbio.com These factors can impact the reliability and reproducibility of experiments, particularly those involving prolonged or intense light exposure, such as live-cell imaging.
Photostability : Photobleaching is an irreversible process where the fluorophore loses its ability to fluoresce due to photon-induced chemical damage. atdbio.comnih.gov FAM is known to be susceptible to photobleaching, which can limit the total number of photons detected and thus reduce the signal-to-noise ratio. atdbio.comnih.gov The use of anti-fade reagents can help mitigate this issue. biosyn.com Additionally, modifying the optical environment, for example by using specific substrates, has been shown to dramatically enhance fluorophore photostability. nih.gov
Environmental Sensitivity : The fluorescence of FAM is highly sensitive to its local environment. nih.gov Key factors include:
pH : As mentioned, FAM fluorescence is quenched at lower pH values. nih.govatdbio.com Therefore, maintaining a stable, slightly alkaline pH (e.g., pH 8) is recommended for storing and using FAM-labeled oligonucleotides. biosyn.com
Polarity : Changes in the polarity of the fluorophore's environment can alter its emission properties. nih.gov
Proximity to Other Molecules : As discussed in section 6.1, interactions with nucleobases (especially guanine) can quench fluorescence. nih.govnih.gov
To ensure consistent results, it is crucial to control the experimental environment carefully. This includes protecting the compound from light, avoiding excessive freeze-thaw cycles, and using buffers that maintain an optimal pH. lumiprobe.commetkinenchemistry.com
Table 2: Environmental Sensitivities of the 6-FAM Fluorophore
| Environmental Factor | Effect on FAM Fluorescence | Mitigation Strategy |
| Light Exposure | Causes irreversible photobleaching, leading to signal loss. atdbio.comnih.gov | Store in the dark; use anti-fade reagents; minimize exposure during imaging. biosyn.combiosyn.com |
| pH | Fluorescence intensity decreases significantly at acidic pH. nih.govatdbio.com | Use buffers that maintain a stable, slightly alkaline pH (e.g., pH 8.0). biosyn.com |
| Nucleobase Proximity | Guanine, and to a lesser extent adenine, can quench fluorescence. nih.govnih.gov | Design probes to avoid placing FAM adjacent to multiple guanines. rsc.org |
Enzyme Preference and Discrimination against Modified Nucleotides
The enzymatic incorporation of modified nucleotides like FAM-11-dCTP into a growing DNA strand is a critical step that is often inefficient. nih.govnih.gov DNA polymerases have evolved to be highly specific for their natural, unmodified substrates (dNTPs) and often discriminate against nucleotides with bulky modifications, such as a fluorophore. nih.govnih.gov
This discrimination arises from the enzyme's active site, which is structured to tightly bind and correctly orient natural nucleotides while preventing the misincorporation of incorrect or bulky ones. nih.gov The presence of the FAM moiety, even with an 11-carbon linker, can interfere with the optimal positioning of the nucleotide within the polymerase's active site, reducing the efficiency of incorporation. acs.org
However, the degree of discrimination varies between different types of DNA polymerases. nih.gov
Family A polymerases , such as Taq polymerase, and Family B polymerases , such as Pfu and Vent polymerase, are commonly used in molecular biology. nih.gov Studies have shown that some Family B polymerases may be better suited for incorporating nucleobase-modified nucleotides. acs.org
Engineered Polymerases : To overcome the limitations of wild-type enzymes, researchers have developed engineered DNA polymerases with altered active sites. nih.govgoogle.com For example, mutations at specific amino acid positions (e.g., A485L in KOD polymerase or A488L in Vent polymerase) can create more space in the active site, increasing the efficiency of modified nucleotide incorporation. nih.gov The commercially available Therminator DNA Polymerase is an example of such an engineered enzyme, which contains mutations that inactivate its proofreading exonuclease activity (to prevent removal of the incorporated modified nucleotide) and increase its acceptance of bulky substrates. nih.gov
The choice of polymerase is therefore a critical consideration, and using an enzyme that has been optimized or engineered for modified nucleotide incorporation can be essential for the success of experiments involving FAM-11-dCTP. nih.govgoogle.com
Future Directions and Emerging Research Avenues for Fluorescent Dctp Analogues
Development of Novel Fluorophore-dCTP Conjugates for Enhanced Performance
The pursuit of more sensitive and robust molecular tools is driving the development of new fluorophore-dCTP conjugates. Research is focused on creating probes with superior photophysical properties to overcome the limitations of existing dyes. Key areas of innovation include enhancing fluorophore brightness and photostability, and optimizing the linker chemistry that connects the dye to the nucleotide.
Scientists are exploring alternatives to traditional fluorophores, such as fluorescein (B123965) (FAM), by developing novel dyes like coumarin-derived dendrimers and BODIPY dyes. acs.orgplos.org For instance, certain methylated BODIPY-linked dNTPs exhibit very high quantum yields (up to 92% for a dCTP analog) and excellent brightness, showing great potential for bright fluorescent labeling in biological settings. acs.org The goal is to produce conjugates that offer improved signal-to-noise ratios, reduced pH sensitivity, and greater resistance to photobleaching, which are critical for demanding applications like long-term live-cell imaging. bitesizebio.com
Another critical aspect is the linker that tethers the fluorophore to the dCTP. The 11-atom spacer in FAM-11-dCTP is designed to minimize steric hindrance, allowing for efficient incorporation by DNA polymerases. lumiprobe.com Future research is exploring novel linker strategies, including the development of cleavable linkers. nih.govnih.gov These linkers, which can be broken by light (photocleavable) or specific chemical treatments, are essential for techniques like sequencing-by-synthesis (SBS), as they allow the fluorescent signal to be removed after detection, preventing interference with subsequent steps. nih.govnih.govgoogle.com The development of multifunctional dyes that combine therapeutic and diagnostic properties into a single molecule also represents a promising future trend. patsnap.com
Research Findings on Novel Fluorophore-dNTP Conjugates
| Fluorophore/dNTP Conjugate | Key Feature/Finding | Application Area |
|---|---|---|
| BODIPY-conjugated dUTP/dCTP | High quantum yields (up to 92%) and brightness; efficient in cellulo incorporation. acs.org | In vitro DNA synthesis, fluorescence microscopy, flow cytometry. acs.org |
| Coumarin-derived dendrimer | High emission intensity, strong signal brightness, and high photostability. plos.org | Fluorescent immunochromatographic tests (FICT), point-of-care diagnostics. plos.org |
| dNTPs with Photocleavable Linkers | A fluorophore (e.g., BODIPY) is attached via a 2-nitrobenzyl linker that can be cleaved by UV light. nih.gov | DNA sequencing-by-synthesis (SBS). nih.gov |
Integration into Advanced Single-Molecule Detection Techniques
The exceptional sensitivity of single-molecule fluorescence microscopy is revolutionizing our understanding of biological processes. This technology relies on the ability to detect the fluorescence emission from individual molecules, a feat that requires probes with outstanding optical properties. mdpi.comyoutube.com Fluorescent dCTP analogues are being integrated into these advanced systems to visualize fundamental processes like DNA replication and repair in real time and at unprecedented resolution. youtube.com
Next-generation sequencing (NGS) is a prime example where fluorescent dNTPs are indispensable. institut-curie.org In sequencing-by-synthesis, a DNA polymerase incorporates fluorescently labeled nucleotides one by one. nih.gov A laser excites the fluorophore, and the emitted color identifies the incorporated base. mun.ca For this to work at the single-molecule level, the fluorescent signal must be bright and stable enough to be detected reliably. nih.gov The development of reversible terminator dNTPs, where the fluorophore and a terminating group can be cleaved after detection, has been a major breakthrough, enabling highly accurate and rapid genome sequencing. google.cominstitut-curie.org
Furthermore, the creation of ultrasensitive biosensors capable of detecting single molecules is a rapidly advancing field. mdpi.comresearchgate.net These biosensors can utilize fluorescently labeled dNTPs in assays that, for example, measure the activity of a single enzyme molecule. The high quantum yield and bright emission of fluorophores like the 6-FAM isomer are crucial for generating a detectable signal from a single incorporation event. lumiprobe.combiosyn.com
Expansion into In Vitro Diagnostics Research Applications
Fluorescent dCTP analogues are foundational to many established in vitro diagnostic (IVD) research techniques, including quantitative polymerase chain reaction (qPCR), fluorescence in situ hybridization (FISH), and microarray analysis. lumiprobe.combiosyn.comaxispharm.com The ability to enzymatically incorporate a fluorescent label into a specific DNA sequence allows for highly sensitive and specific detection of nucleic acids, which is critical for diagnosing infectious diseases, genetic disorders, and cancer. plos.orgbiosyn.com
The future of IVD lies in developing faster, more sensitive, and more accessible diagnostic platforms, including point-of-care tests. plos.org Research into novel fluorophore-dCTP conjugates is aimed at meeting these needs. Probes with higher fluorescence intensity and stability can lead to assays that require smaller sample volumes and provide clearer results. plos.orglucintel.com For example, the development of a novel coumarin-derived dendrimer fluorophore has shown promise for creating highly sensitive fluorescent immunochemical assays that could be deployed in portable biosensors for real-time disease monitoring. plos.org
Multiplexing, the ability to detect multiple targets in a single reaction, is another key trend in diagnostics. wiseguyreports.com This requires a palette of spectrally distinct fluorophores that can be attached to different dNTPs (e.g., dATP, dGTP, dTTP, and dCTP), allowing for simultaneous detection. The ongoing development of new fluorescent dyes with unique excitation and emission spectra is crucial for expanding the multiplexing capabilities of diagnostic assays. bitesizebio.com
Explorations in Synthetic Biology and Modified Genetic Systems
Synthetic biology aims to design and construct new biological parts, devices, and systems. Fluorescent molecules are essential tools in this field for monitoring the behavior of these engineered systems in real time. nih.gov Fluorescent dCTP analogues offer a direct way to visualize and quantify DNA synthesis within cell-free systems or engineered organisms.
By incorporating fluorescent dCTP into a synthetic gene circuit, researchers can monitor the dynamics of gene expression and replication. The ability of DNA polymerases to efficiently incorporate modified nucleotides like FAM-11-dCTP is a key enabling factor. acs.org This allows for the study of how changes in genetic organization, such as the spacing between genes in a synthetic operon, affect expression levels. nih.gov
Furthermore, research into expanding the genetic alphabet beyond the natural four bases (A, T, C, G) opens up new possibilities for creating modified genetic systems. The enzymatic incorporation of artificial nucleotides is a central challenge in this area. The knowledge gained from developing and using fluorescent dNTP analogues provides a valuable foundation for creating and testing the components of these novel biological systems. The ability to attach functional moieties, like fluorophores, to nucleotides and have them be accepted by cellular machinery is a cornerstone of creating synthetic life with new capabilities.
Q & A
Q. What are the key fluorescent properties of FAM-11-dCTP, 6-isomer, and how do they influence experimental design in DNA labeling studies?
this compound exhibits excitation/emission maxima at 490/513 nm, high quantum yield, and stability across pH and temperature variations, making it suitable for real-time tracking of DNA synthesis . When designing experiments, ensure compatibility with fluorescence detection systems (e.g., confocal microscopy or flow cytometry). Optimize labeling protocols by testing enzyme compatibility (e.g., Taq polymerase, Klenow fragment) and buffer conditions to maximize incorporation efficiency .
Q. How can researchers validate the enzymatic incorporation of this compound into DNA strands?
Methodological validation involves:
- Gel electrophoresis : Compare migration patterns of labeled vs. unlabeled DNA to confirm size consistency.
- Fluorescence quenching assays : Measure signal retention after enzymatic digestion to verify covalent linkage.
- Mass spectrometry : Confirm molecular weight shifts due to FAM-11-dCTP incorporation .
Q. What are the critical factors for maintaining FAM-11-dCTP stability during long-term imaging studies?
Key considerations include:
- Storage : Aliquot and store at -20°C in anhydrous conditions to prevent hydrolysis .
- Photobleaching mitigation : Use antifade reagents (e.g., p-phenylenediamine) and limit exposure to high-intensity light .
Advanced Research Questions
Q. How can conflicting data on FAM-11-dCTP incorporation efficiency across studies be systematically addressed?
Contradictions often arise from differences in:
- Enzyme selection : Compare incorporation rates using polymerases with varying processivity (e.g., Phi29 vs. Taq).
- Buffer composition : Test Mg²⁺ and dNTP concentrations to identify optimal conditions.
- Quantitative normalization : Use internal standards (e.g., unlabeled dCTP spiked into reactions) to calibrate fluorescence signals .
Q. What strategies optimize this compound for live-cell imaging without disrupting cellular viability?
Advanced approaches include:
- Dose titration : Determine the minimum effective concentration to minimize cytotoxicity (e.g., via MTT assays).
- Co-staining validation : Pair with non-overlapping probes (e.g., DAPI for nuclei) to confirm specificity.
- Time-lapse imaging : Use low-light cameras to reduce phototoxicity during prolonged tracking .
Q. How can researchers integrate FAM-11-dCTP labeling with single-molecule sequencing technologies?
Methodological integration requires:
- Adapter design : Engineer sequencing adapters compatible with fluorescence detection (e.g., Pacific Biosystems SMRT cells).
- Signal-to-noise optimization : Pre-treat samples with scavenger enzymes (e.g., pyrophosphatase) to reduce background noise.
- Cross-platform validation : Compare results with orthogonal methods like nanopore sequencing .
Methodological Frameworks for Research Design
- FINERMAPS : Ensure questions are Feasible (access to enzymes/equipment), Novel (e.g., novel polymerase applications), and Relevant (e.g., tracking DNA repair mechanisms) .
- PICOT : Structure studies around Population (e.g., specific cell lines), Intervention (FAM-11-dCTP concentration), Comparison (labeled vs. unlabeled DNA), Outcome (incorporation efficiency), and Time (imaging duration) .
Data Management and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
